molecular formula C15H19NO3 B4767868 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE

Cat. No.: B4767868
M. Wt: 261.32 g/mol
InChI Key: GTOFGNOMRUHITA-GQCTYLIASA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and an isopentyl group attached to a propenamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Attachment of the Isopentyl Group: The isopentyl group can be introduced via a Friedel-Crafts alkylation reaction using isopentyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Propenamide Backbone: The final step involves the reaction of the benzodioxole derivative with acryloyl chloride in the presence of a base to form the propenamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenamide group to a saturated amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The isopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,3-Benzodioxol-5-ylmethylideneamino-thiourea: Shares the benzodioxole moiety but differs in the functional groups attached.

    2-(E)-1,3-Benzodioxol-5-ylmethylideneamino-benzoic acid: Another compound with a benzodioxole moiety, but with different substituents.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-ISOPENTYL-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole moiety and the isopentyl group attached to a propenamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(2)7-8-16-15(17)6-4-12-3-5-13-14(9-12)19-10-18-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFGNOMRUHITA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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